5-Bromo-1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
5-Bromo-1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1782214-72-5 . It has a molecular weight of 258.07 . The compound is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors or perspective ligands, has been studied . The reaction of Meldrum’s acid with triethyl orthoformate and aniline, followed by a reaction with active methylene nitriles, can afford these derivatives .Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H8BrNO3/c10-5-3-7 (9 (13)14)8 (12)11 (4-5)6-1-2-6/h3-4,6H,1-2H2, (H,13,14) .Chemical Reactions Analysis
The compound can react with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives . It can also react with alkyl halides regioselectively at the S atom to give sulfides .Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It is soluble in water and some organic solvents such as ethanol and dichloromethane .Scientific Research Applications
Synthesis and Characterization
5-Bromo-1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and its derivatives have been synthesized and characterized in various studies. These compounds are integral in the field of organic chemistry, especially in the synthesis of heterocyclic compounds. For instance, a study elaborated on the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, showcasing the meticulous process involving arylations and conversions through various reagents. The structural characterization was done using spectroscopy and crystallography, highlighting the precision in understanding the molecular structure of such compounds (Anuradha et al., 2014).
Role in Cyclopropanation Reactions
The compound and its structural analogs have a critical role in cyclopropanation reactions, which are pivotal in synthesizing various biologically active molecules and natural products. A specific study described the diastereospecific intramolecular cyclopropanation of enantiopure bromo derivatives to generate cyclopropane-fused compounds. Such reactions underscore the importance of these compounds in creating complex molecular structures found in pharmaceuticals and agrochemicals (Orea et al., 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
5-bromo-1-cyclopropyl-2-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c10-5-3-7(9(13)14)8(12)11(4-5)6-1-2-6/h3-4,6H,1-2H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKLGBQPJMUBSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C=C(C2=O)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1782214-72-5 |
Source
|
Record name | 5-bromo-1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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